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Compound of Interest

Compound Name: 2-Vinylphenylboronic acid

Cat. No.: B1303790 Get Quote

An In-depth Analysis of 1H and 13C NMR Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) spectroscopic data for 2-vinylphenylboronic acid, a versatile building block in organic

synthesis and drug discovery. Due to the limited availability of a complete, unified experimental

dataset in publicly accessible literature, this document presents a carefully curated compilation

of predicted and experimentally derived data from analogous compounds. This guide is

intended to serve as a valuable resource for researchers, scientists, and professionals in drug

development by offering a detailed understanding of the spectral characteristics of this

compound.

1H and 13C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for

2-vinylphenylboronic acid. These values are based on the analysis of related structures,

such as 4-vinylphenylboronic acid and other ortho-substituted phenylboronic acids, as well as

established NMR prediction methodologies. The numbering convention used for proton and

carbon assignments is illustrated in the molecular structure diagram below.

Table 1: 1H NMR Data for 2-Vinylphenylboronic Acid (Predicted)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~7.6 - 7.8 dd
JH3-H4 ≈ 7.5, JH3-H5

≈ 1.5

H-4 ~7.3 - 7.5 m

H-5 ~7.3 - 7.5 m

H-6 ~7.5 - 7.7 d JH6-H5 ≈ 7.5

H-7 ~6.8 - 7.0 dd
JH7-H8a ≈ 17.5, JH7-

H8b ≈ 11.0

H-8a (trans) ~5.7 - 5.9 d JH8a-H7 ≈ 17.5

H-8b (cis) ~5.3 - 5.5 d JH8b-H7 ≈ 11.0

B(OH)2 ~5.0 - 6.0 br s

Note: The chemical shift of the boronic acid protons is highly dependent on concentration,

solvent, and water content, and the signal is often broad.

Table 2: 13C NMR Data for 2-Vinylphenylboronic Acid (Predicted)

Carbon Chemical Shift (δ, ppm)

C-1 ~133 - 136 (broad)

C-2 ~140 - 143

C-3 ~130 - 132

C-4 ~128 - 130

C-5 ~127 - 129

C-6 ~135 - 137

C-7 ~136 - 138

C-8 ~116 - 118
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Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to

quadrupolar relaxation of the boron nucleus.

Experimental Protocols
A standardized experimental protocol for acquiring high-quality NMR spectra of 2-
vinylphenylboronic acid is crucial for accurate structural elucidation and purity assessment.

The following provides a general methodology.

2.1 Sample Preparation

A significant challenge in obtaining clean NMR spectra for arylboronic acids is their tendency to

form cyclic anhydrides (boroxines) through dehydration. This can lead to complex and poorly

resolved spectra. To mitigate this, the following sample preparation techniques are

recommended:

Dissolution in Deuterated Methanol (CD3OD) or Water (D2O): These protic solvents can

effectively break up the boroxine trimers, resulting in sharper and more interpretable spectra.

The B(OH)2 proton signals will typically exchange with the solvent and may not be observed.

Use of a Co-solvent: A mixture of a common deuterated solvent like chloroform-d (CDCl3) or

dimethyl sulfoxide-d6 (DMSO-d6) with a small amount of D2O can also help to break down

oligomeric species.

Sample Concentration: Prepare a solution with a concentration of 5-10 mg of 2-
vinylphenylboronic acid in 0.5-0.7 mL of the chosen deuterated solvent.

2.2 NMR Data Acquisition

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

1H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
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Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

13C NMR:

Acquire a proton-decoupled 13C spectrum.

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of 13C.

The solvent signal can be used as an internal reference (e.g., CDCl3 at δ 77.16 ppm,

DMSO-d6 at δ 39.52 ppm).

Two-Dimensional (2D) NMR:

To aid in the definitive assignment of proton and carbon signals, it is recommended to

perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for 1H-1H

correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct 1H-13C

correlations.

Visualization of Molecular Structure and NMR
Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure with atom

numbering for NMR assignments and a typical workflow for NMR data acquisition and analysis.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve 2-vinylphenylboronic acid
in deuterated solvent (e.g., CD3OD)

Transfer to NMR tube

Place sample in
NMR spectrometer

Set up 1D (1H, 13C) and
optional 2D (COSY, HSQC) experiments

Acquire Free Induction
Decay (FID) signals

Fourier Transform
(FID to Spectrum)

Phase and Baseline
Correction

Integration and
Peak Picking

Assign Signals and
Determine Structure
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To cite this document: BenchChem. [Navigating the Spectroscopic Landscape of 2-
Vinylphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303790#1h-nmr-and-13c-nmr-data-for-2-
vinylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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